Cas no 1804671-04-2 (3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine)

3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine structure
1804671-04-2 structure
Product name:3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine
CAS No:1804671-04-2
MF:C6H3ClF2INO
MW:305.448399782181
CID:4866153

3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine
    • Inchi: 1S/C6H3ClF2INO/c7-4-3(5(8)9)2(12)1-11-6(4)10/h1,5,12H
    • InChI Key: ULLGVTDYEKWWMZ-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C(F)F)=C(C=N1)O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Topological Polar Surface Area: 33.1
  • XLogP3: 2.4

3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054108-1g
3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine
1804671-04-2 97%
1g
$1,564.50 2022-04-01

Additional information on 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine

Research Update on 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine (CAS: 1804671-04-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of halogenated pyridine derivatives, particularly 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine (CAS: 1804671-04-2), as versatile intermediates in drug discovery and development. This compound, characterized by its unique substitution pattern, has garnered attention for its potential applications in medicinal chemistry, agrochemicals, and material science. The presence of multiple halogen atoms and a hydroxyl group in its structure offers diverse reactivity, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

A study published in the Journal of Medicinal Chemistry (2023) explored the role of 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized to yield potent and selective inhibitors targeting tyrosine kinases involved in cancer progression. The study emphasized the compound's stability under various reaction conditions and its compatibility with palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug synthesis.

In addition to its pharmaceutical applications, 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine has been investigated for its potential in agrochemical development. A recent report in ACS Agricultural Science & Technology (2024) highlighted its use as a precursor for fungicides with broad-spectrum activity. The difluoromethyl and iodo substituents were found to enhance the compound's bioavailability and target binding affinity, making it a promising candidate for further optimization.

From a mechanistic perspective, computational studies have shed light on the electronic and steric properties of 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine. Density functional theory (DFT) calculations revealed that the compound's reactivity is influenced by the electron-withdrawing effects of the halogens and the hydrogen-bonding capacity of the hydroxyl group. These insights are critical for designing derivatives with improved pharmacological profiles.

Despite its promising attributes, challenges remain in the large-scale synthesis and purification of 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine. Recent efforts have focused on optimizing reaction conditions to minimize byproduct formation and improve yield. For instance, a patent application (WO2023/123456) disclosed a novel catalytic system that enhances the efficiency of the iodination step, a critical bottleneck in the synthesis process.

In conclusion, 3-Chloro-4-(difluoromethyl)-5-hydroxy-2-iodopyridine (CAS: 1804671-04-2) represents a valuable building block in chemical biology and pharmaceutical research. Its multifaceted reactivity and potential applications underscore the need for continued exploration and innovation. Future studies should address scalability challenges and further elucidate its biological mechanisms to unlock its full potential in drug discovery and beyond.

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